![molecular formula C16H14BrNO3 B5590922 3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)
3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate
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Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, including triorganotin(IV) complexes, have been synthesized and characterized, indicating the complexity and the stepwise approach often required in synthesizing such compounds (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate" is typically characterized using techniques like X-ray crystallography, NMR, IR spectroscopy, and more. For instance, the structural characterization of triorganotin(IV) complexes provides insight into the atomic arrangement and bonding within complex molecules (Baul et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies on similar molecules have shown various reactivity patterns, such as the formation of polymers or the ability to undergo specific organic transformations (Baul et al., 2002).
Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds synthesized through processes involving bromophenyl and similar structural motifs have been evaluated for their antimicrobial properties. For instance, substituted phenyl azetidines derived from bromophenyl precursors exhibit potential antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Carbonic Anhydrase Inhibition
Bromophenol derivatives, including compounds structurally related to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate," have been synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes. These compounds show significant inhibitory effects, suggesting their potential application in treating conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).
Antiviral Activity
The synthesis and biological evaluation of novel bromophenol derivatives for their antiviral activity against specific viruses, such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), highlight the potential of these compounds in antiviral therapy. These findings suggest that structurally related compounds may also possess antiviral properties, warranting further investigation (Pandey et al., 2004).
Heterocyclic Compound Synthesis
The chemical reactivity of bromophenyl compounds facilitates the synthesis of various heterocyclic derivatives, which are of significant interest in pharmaceutical and material science research. These synthetic pathways enable the creation of diverse molecular architectures with potential application in drug development and other technological applications (Sancak et al., 2010).
Organometallic Complexes and Catalysis
The synthesis and structural characterization of triorganotin(IV) complexes of related compounds demonstrate their utility in creating organometallic frameworks with potential applications in catalysis and material science. These complexes exhibit unique structural and electronic properties, making them suitable candidates for catalytic and synthetic applications (Baul et al., 2002).
properties
IUPAC Name |
[3-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-8-13(17)6-7-15(10)18-16(20)12-4-3-5-14(9-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOKPGLJAVDFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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